6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . The inhibition of EGFR-TK disrupts the signaling pathways it is involved in, leading to a decrease in cell proliferation and an increase in cell death . This makes the compound a potential candidate for anti-cancer treatment .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple biochemical pathways. These include the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are involved in cell survival and proliferation . By inhibiting EGFR-TK, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death . This is due to the disruption of the signaling pathways involved in these processes . Therefore, the compound has potential as an anti-cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by sulfonylation and amination reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another pyrazolo[1,5-a]pyrimidine derivative with different substituents.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one: A compound with a trifluoromethyl group, showing different chemical and biological properties.
Uniqueness
6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylsulfonyl groups contribute to its unique properties compared to other similar compounds .
Properties
IUPAC Name |
6-(benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-14-9-7-13(8-10-14)16-11-22-23-18(20)17(12-21-19(16)23)27(24,25)15-5-3-2-4-6-15/h2-12H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFIWKCNIQMHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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